molecular formula C9H9ClN2 B11911871 Indoline-7-carbonitrile hydrochloride

Indoline-7-carbonitrile hydrochloride

Cat. No.: B11911871
M. Wt: 180.63 g/mol
InChI Key: PMWHIYQYDMTGGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indoline-7-carbonitrile hydrochloride is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indoline-7-carbonitrile hydrochloride typically involves the reaction of indoline with a suitable nitrile source under acidic conditions. One common method is the reaction of indoline with cyanogen bromide in the presence of a base, followed by treatment with hydrochloric acid to form the hydrochloride salt. The reaction conditions often involve refluxing the mixture in an appropriate solvent such as methanol or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

Indoline-7-carbonitrile hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Indoline-7-carbonitrile hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of indoline-7-carbonitrile hydrochloride involves its interaction with specific molecular targets in biological systems. The nitrile group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various cellular pathways, leading to the observed biological effects. Further research is needed to fully elucidate the specific molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • Indoline-7-carboxylic acid
  • Indoline-7-amine
  • Indole-3-acetonitrile
  • Indole-3-carboxylic acid

Uniqueness

Indoline-7-carbonitrile hydrochloride is unique due to its specific nitrile group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different set of properties that can be exploited in various applications. For example, the nitrile group can participate in unique chemical reactions that are not possible with carboxylic acid or amine groups .

Properties

Molecular Formula

C9H9ClN2

Molecular Weight

180.63 g/mol

IUPAC Name

2,3-dihydro-1H-indole-7-carbonitrile;hydrochloride

InChI

InChI=1S/C9H8N2.ClH/c10-6-8-3-1-2-7-4-5-11-9(7)8;/h1-3,11H,4-5H2;1H

InChI Key

PMWHIYQYDMTGGB-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C=CC=C2C#N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.